Fenclozic Acid
Description
Historical Trajectory of Fenclozic Acid in Drug Development for Inflammatory Conditions
Developed by Imperial Chemical Industries in the 1960s, this compound, also known by the trade name Myalex, showed a promising safety profile in preclinical animal studies. nih.govacs.org This initial success propelled it into clinical trials in humans. While lower doses were well-tolerated, the administration of 400 mg per day led to a significant incidence of hepatotoxicity, most notably jaundice. nih.gov In one clinical trial involving 12 patients, two experienced severe adverse drug reactions, and four others showed elevated liver enzymes. nih.gov Further cases of jaundice and abnormal liver function were reported in other trials at the same dosage, leading to the cessation of clinical studies and the ultimate withdrawal of the drug from the market in 1970. nih.govwikipedia.orgnih.govchitkara.edu.in This unexpected turn of events highlighted a critical discrepancy between preclinical animal models and human response, a challenge that continues to be relevant in drug development.
Rationale for In-depth Academic Inquiry into this compound: Addressing Unresolved Toxicological Challenges
The case of this compound presents a classic and compelling puzzle for toxicologists and pharmaceutical scientists. The inability of preclinical animal testing to predict the severe liver injury observed in humans underscores the limitations of these models and the complexities of species-specific drug metabolism. nih.govnih.gov This discrepancy has fueled extensive academic research aimed at understanding the underlying mechanisms of this compound-induced hepatotoxicity. nih.govresearchgate.net
The central focus of this research has been to identify the metabolic pathways of this compound in humans and to determine if specific reactive metabolites are responsible for the observed liver damage. nih.govacs.org It is hypothesized that differences in how humans metabolize the drug compared to preclinical animal species could lead to the formation of toxic byproducts in humans that are not produced in significant amounts in other species. nih.gov
Key Research Findings on this compound Metabolism and Toxicity:
Metabolic Bioactivation: Studies have shown that this compound undergoes extensive metabolism. nih.govresearcher.life Research has provided evidence for the formation of reactive metabolites through various pathways, including the formation of acyl glucuronides and acyl-CoA conjugates. nih.govresearchgate.net These reactive intermediates have the potential to bind covalently to liver proteins, a process that is often implicated in drug-induced liver injury. researchgate.netresearcher.life
Role of Cytochrome P450: Investigations have pointed towards the involvement of cytochrome P450 (P450) enzymes in the metabolic bioactivation of this compound. researchgate.netoup.comoup.comoup.com Studies using human liver microsomes have demonstrated NADPH-dependent covalent binding, suggesting a role for P450-mediated oxidation in forming reactive species. researchgate.netnih.gov
Species-Specific Metabolism: A significant finding from ongoing research is the identification of "human-specific" metabolites of this compound. nih.govresearchgate.netresearchgate.net Studies using chimeric mice with humanized livers have revealed metabolites that were not previously identified in conventional rodent models. nih.govresearchgate.net This discovery offers crucial clues into why the toxicity was observed in humans and not in the animal species used for initial safety testing. nih.gov The biochemical changes in affected patients were indicative of cholestasis, a condition where bile flow from the liver is reduced or blocked. nih.gov
The continued investigation into this compound serves as a critical case study for improving drug safety assessment. By unraveling the precise mechanisms of its toxicity, researchers hope to develop better predictive models and in vitro assays that can identify potential hepatotoxins earlier in the drug development process, ultimately preventing similar occurrences in the future.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-8-3-1-7(2-4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBSKHYXXKHJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046157 | |
| Record name | Fenclozic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17969-20-9 | |
| Record name | Fenclozic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17969-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenclozic acid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017969209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenclozic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENCLOZIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58SRQ4DV53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Spectrum and Mechanistic Underpinnings of Fenclozic Acid
Anti-inflammatory Efficacy and Core Molecular Mechanisms
Fenclozic acid demonstrated marked anti-inflammatory effects in various experimental models, establishing it as a significant agent in this therapeutic class. hres.canih.gov Its activity is primarily rooted in its ability to modulate the synthesis of prostaglandins, key mediators of the inflammatory cascade.
Prostaglandin (B15479496) Synthesis Modulation via Cyclooxygenase Inhibition
The principal mechanism underlying the anti-inflammatory, as well as the analgesic and antipyretic, effects of this compound is the inhibition of prostaglandin synthesis. wikipedia.org Like other NSAIDs, this compound is understood to exert its effects through the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2). nih.govmdpi.com These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are pivotal in mediating inflammation, pain, and fever. researchgate.netgoogle.com By blocking the action of COX, this compound effectively reduces the production of these pro-inflammatory and pyretic mediators.
Comparative Pharmacodynamic Analyses with Established Nonsteroidal Anti-inflammatory Drugs (NSAIDs)
The anti-inflammatory potency of this compound has been extensively compared with other established NSAIDs, particularly phenylbutazone (B1037) and aspirin. In short-duration anti-inflammatory tests, such as the carrageenan-induced paw edema model in rats, this compound exhibited potency similar to that of phenylbutazone. hres.canih.gov However, in studies of longer duration, this compound was found to be more potent than phenylbutazone. hres.canih.gov Clinical trials in patients with rheumatoid arthritis also concluded that this compound provided symptomatic relief comparable to that of aspirin. japsonline.comncats.io
The following table provides a comparative overview of the anti-inflammatory potency of this compound and other NSAIDs in the carrageenan-induced rat paw edema model.
| Compound | ED50 (mg/kg) in Carrageenan-Induced Rat Paw Edema |
| This compound | Data suggests similar potency to Phenylbutazone in acute models. |
| Indomethacin | 2.2 |
| Mefenamic acid | 9.0 |
| Phenylbutazone | 25 |
| Aspirin | 72 |
Data compiled from multiple sources. hres.ca
Analgesic and Antipyretic Activities: Experimental Evidence and Comparative Potency
This compound was shown to possess significant analgesic and antipyretic properties in a variety of animal models. hres.caudd.cl Its analgesic efficacy was demonstrated in tests such as the acetic acid-induced writhing test in mice, a model of visceral pain. nih.govresearchgate.net In this assay, this compound effectively reduced the number of writhes, indicating a potent analgesic effect.
The antipyretic activity of this compound was established in models such as yeast-induced pyrexia in rats. nih.govnih.gov In these studies, this compound demonstrated a significant reduction in fever.
The table below presents comparative data on the analgesic and antipyretic potency of this compound and other NSAIDs from various experimental models.
| Activity | Experimental Model | This compound Potency | Comparative Potency of other NSAIDs |
| Analgesic | Acetic Acid-Induced Writhing (Mice) | Potent activity demonstrated. | Diclofenac (B195802) ED50: 14 mg/kgRofecoxib ED50: >100 mg/kg |
| Antipyretic | Yeast-Induced Pyrexia (Rats) | Effective antipyretic activity. | Indomethacin: ~24 times more potent than Phenylbutazone and ~43 times more potent than Aspirin. hres.ca |
Absence of Adrenocortical System Involvement and Corticosteroid-like Activity
Crucially, the pharmacological activity of this compound is not mediated by the stimulation of the adrenal glands. hres.canih.gov Studies in adrenalectomized rats have shown that the anti-inflammatory efficacy of this compound is maintained, indicating that its mechanism of action is independent of the adrenocortical system. hres.ca Furthermore, this compound has been demonstrated to be devoid of any corticosteroid-like activity. hres.canih.gov This distinction is significant as it separates its therapeutic actions from those of steroidal anti-inflammatory drugs, which have a different and broader range of physiological effects and associated side effects.
Comprehensive Metabolic Biotransformation of Fenclozic Acid
Phase I Oxidative Metabolism and Reactive Metabolite Formation
Phase I metabolism of fenclozic acid involves the introduction or unmasking of functional groups through oxidation. longdom.orgnottingham.ac.uk This phase is critical in the formation of reactive metabolites that can interact with cellular macromolecules. nih.govnih.gov Studies have shown that oxidative metabolism is likely responsible for the bioactivation of the drug. nih.gov
Hydroxylation Pathways and Their Metabolites
The oxidative metabolism of this compound includes a variety of hydroxylation reactions. nih.govdocumentsdelivered.com These reactions, catalyzed by cytochrome P450 enzymes, introduce hydroxyl (-OH) groups onto the this compound molecule, increasing its polarity. nih.gov While specific hydroxylated metabolites are part of a complex profile of oxidative products, their formation represents a key initial step in the biotransformation cascade. nih.govdocumentsdelivered.com
Epoxide Reactive Metabolite Generation and Subsequent Products
A significant pathway in the Phase I metabolism of this compound is the formation of a reactive epoxide intermediate. nih.govacs.orgfigshare.com Epoxides are three-membered cyclic ethers that are electrophilic and can react with nucleophilic cellular components. frontiersin.org In studies with rats, an epoxide reactive metabolite was successfully identified. nih.govshu.ac.uk This intermediate is a precursor to several subsequent products, primarily through conjugation with glutathione (B108866). nih.govacs.orgfigshare.com The formation of this epoxide is considered a critical bioactivation step.
Phase II Conjugative Metabolism
Following Phase I reactions, this compound and its metabolites undergo Phase II conjugation. uomus.edu.iqdrughunter.com These reactions involve the attachment of endogenous polar molecules to the drug, which generally increases water solubility and facilitates excretion. nih.govdocumentsdelivered.comnih.gov
Acyl Glucuronidation: Pathways and Reactivity Considerations
This compound, being a carboxylic acid, is a substrate for acyl glucuronidation. nih.govdocumentsdelivered.com This process involves the conjugation of the carboxylic acid group with glucuronic acid, forming an acyl glucuronide. researchgate.net While glucuronidation is typically a detoxification pathway, acyl glucuronides can be chemically reactive. nih.govnih.gov They have the potential to undergo intramolecular rearrangement and bind covalently to proteins, which has been a subject of toxicological concern for many carboxylic acid drugs. nih.govhyphadiscovery.com Although an acyl glucuronide metabolite of this compound was detected in vitro, studies have shown that UDPGA-dependent covalent binding was lower compared to systems optimized for oxidative metabolism. nih.govresearchgate.net
Amino Acid Conjugation: Formation of Glycine (B1666218), Taurine (B1682933), and Glutamine Conjugates
A notable feature of this compound metabolism is its conjugation with various amino acids. nih.gov This pathway proceeds through the formation of a reactive acyl-CoA intermediate, which is then conjugated with amino acids such as glycine, taurine, and glutamine. nih.govdocumentsdelivered.compharmacy180.com The formation of these conjugates has been demonstrated in vivo. nih.gov In mice, for instance, the glycine and taurine conjugates are among the major metabolites excreted in urine and bile. nih.gov The specific amino acid used for conjugation can vary between species. al-edu.com
Table 1: Key Amino Acid Conjugates of this compound
| Conjugate Name | Amino Acid Moiety | Metabolic Intermediate |
| This compound-glycine conjugate | Glycine | Fenclozoyl-CoA |
| This compound-taurine conjugate | Taurine | Fenclozoyl-CoA |
| This compound-glutamine conjugate | Glutamine | Fenclozoyl-CoA |
Glutathione Adducts: Characterization as Detoxification Products of Reactive Intermediates
The formation of glutathione (GSH) adducts is compelling evidence for the generation of reactive electrophilic metabolites during this compound's biotransformation. nih.govnih.govimperial.ac.uk The primary reactive intermediate trapped by GSH is the epoxide formed during Phase I metabolism. nih.govacs.orgfigshare.com The conjugation of this epoxide with glutathione, a key cellular antioxidant, is a detoxification mechanism that neutralizes its reactivity. uomus.edu.iqsygnaturediscovery.com This reaction can lead to the formation of numerous GSH-related products, including positional and diastereoisomers. nih.govfigshare.com Further metabolism of these initial glutathione adducts results in the formation of cysteinyl, N-acetylcysteinyl (mercapturic acid), and cysteinylglycine (B43971) metabolites, which are ultimately excreted. nih.govdocumentsdelivered.com
Table 2: Metabolites Derived from Glutathione Conjugation
| Metabolite Class | Precursor | Function |
| Glutathione Adducts | Epoxide Intermediate | Detoxification of reactive metabolite |
| Cysteinylglycine Metabolites | Glutathione Adduct | Intermediate in mercapturic acid pathway |
| Cysteinyl Metabolites | Glutathione Adduct | Intermediate in mercapturic acid pathway |
| N-acetylcysteinyl Metabolites | Glutathione Adduct | Final excretory mercapturic acid product |
Formation and Reactivity of Acyl-CoA Intermediates
The biotransformation of this compound, a carboxylic acid-containing drug, can involve the formation of acyl-CoA thioesters through the action of acyl-CoA synthetases. This process is an alternative pathway to the more commonly studied acyl glucuronidation for the metabolic activation of such compounds. researchgate.netnih.gov The formation of these acyl-CoA intermediates is significant as they are chemically reactive and can lead to the biosynthesis of various conjugates. nih.govresearchgate.net
In studies involving chimeric mice with humanized livers, the metabolism of this compound demonstrated the production of acyl carnitine, taurine, glutamine, and glycine conjugates. nih.govresearchgate.net The formation of these conjugates provides evidence for the generation of potentially reactive acyl-CoA intermediates during the metabolic process. nih.govresearchgate.net These thioesters are electrophilic and can react with nucleophiles, a characteristic that has been linked to potential toxicity for other carboxylic acid drugs. researchgate.net While the direct reactivity of this compound's acyl-CoA intermediates has not been extensively detailed, the identification of their downstream conjugates underscores their formation and implicit reactivity within the metabolic cascade. nih.govresearchgate.net
In Vitro Metabolic Investigation Methodologies
Hepatic microsomal systems are a fundamental in vitro tool for investigating the metabolism of xenobiotics, including this compound. Studies have utilized liver microsomes from various species, including humans, dogs, and rats, to explore the bioactivation of this compound. researchgate.net A key finding from these investigations is the observation of time-dependent covalent binding of radiolabeled this compound to microsomal proteins. researchgate.netnih.gov This binding is notably dependent on the presence of NADPH, a cofactor essential for the activity of cytochrome P450 (CYP) enzymes, suggesting that the bioactivation of this compound is, at least in part, a Phase 1, oxidation-mediated process. researchgate.netnih.govnih.gov
Quantitative data from these studies indicate species-specific differences in the extent of covalent binding. For instance, one study reported NADPH-supplemented covalent binding levels of 125.8 ± 20.1, 70.1 ± 19.8, and 38.5 ± 6.8 pg equivalents per mg of protein for human, dog, and rat liver microsomes, respectively. nih.gov Despite the evidence of bioactivation through covalent binding, the identification of the specific metabolites responsible has proven challenging in these systems, likely due to the low in vitro metabolic turnover of this compound in microsomes. nih.govacs.orgshu.ac.ukfigshare.com While an acyl glucuronide metabolite was detected when microsomes were supplemented with UDPGA, no corresponding UDPGA-dependent covalent binding was observed. researchgate.net
| Species | Covalent Binding (pg equiv./mg protein) |
|---|---|
| Human | 125.8 ± 20.1 |
| Dog | 70.1 ± 19.8 |
| Rat | 38.5 ± 6.8 |
Hepatocyte cultures offer a more comprehensive in vitro system than microsomes by retaining a broader array of metabolic enzymes, including both Phase I and Phase II pathways. In studies with cultured hepatocytes from humans, dogs, and rats, covalent binding of this compound was also observed, although at lower levels than in microsomal incubations. researchgate.net For example, one set of experiments found covalent binding levels in hepatocytes to be 539.0 ± 69.6, 269.7 ± 143.5, and 74.9 ± 13.6 pg equivalents per mg of protein for dog, rat, and human, respectively. nih.gov
These hepatocyte systems have been instrumental in identifying metabolites not readily detected in microsomal incubations. In dog and rat hepatocyte cultures, a taurine conjugate of this compound was identified. researchgate.net In human hepatocytes, a minor, uncharacterized metabolite was observed. researchgate.net The use of hepatocyte models, particularly those that can be maintained for longer periods, allows for a more thorough investigation of metabolic pathways and the formation of stable end-products. europa.eu The comparison of metabolite profiles across species in these systems provides valuable insights into potential species-specific metabolic pathways. nih.gov
| Species | Covalent Binding (pg equiv./mg protein) |
|---|---|
| Dog | 539.0 ± 69.6 |
| Rat | 269.7 ± 143.5 |
| Human | 74.9 ± 13.6 |
A significant challenge in the in vitro investigation of this compound metabolism is the detection and characterization of its reactive metabolites. Despite clear evidence of NADPH-dependent covalent binding in both microsomal and hepatocyte systems, which strongly suggests the formation of reactive intermediates, direct identification of these metabolites has been largely unsuccessful in these in vitro settings. researchgate.netnih.gov This difficulty is attributed to the low metabolic turnover of this compound in these systems. nih.govacs.orgshu.ac.ukfigshare.com
Trapping experiments, designed to capture and identify reactive species, have also failed to detect the responsible metabolites in microsomal incubations. researchgate.net While the formation of glutathione-derived metabolites has been observed in vivo, providing strong evidence for the production of reactive species, these have not been consistently identified in standard in vitro models. nih.gov This discrepancy highlights a limitation of current in vitro systems in fully recapitulating the in vivo metabolic fate of certain compounds, particularly those with low turnover rates or complex bioactivation pathways. nih.gov The inability to detect these reactive intermediates in vitro poses a significant hurdle to fully understanding the mechanisms underlying the compound's behavior.
In Vivo Metabolic Fate Across Biological Systems
The in vivo metabolic fate of this compound exhibits notable differences across various species, which may contribute to the species-specific effects observed during its development. nih.gov While comprehensive human metabolic data from the time of its clinical development are limited, modern research using various animal models and advanced analytical techniques has shed light on these inter-species variations. nih.gov
In rats, the metabolism of this compound has been reinvestigated with a focus on identifying reactive metabolites. These studies successfully identified an epoxide reactive metabolite, which, upon conjugation with glutathione (GSH), formed numerous GSH-related products. nih.govacs.orgshu.ac.ukfigshare.com In addition to these, several other oxidative and conjugated metabolites were identified in rats. nih.govacs.org
Studies in mice have also shown extensive metabolism of this compound through both oxidation and conjugation, with the formation of glutathione-derived metabolites providing evidence for the production of reactive species. imperial.ac.uk The primary routes of elimination in mice were found to be through urine and feces. imperial.ac.uk
In dogs, in vitro studies have indicated the formation of a taurine conjugate. researchgate.net While detailed in vivo metabolic profiles for dogs and monkeys are less extensively documented in recent literature, earlier preclinical evaluations would have included these species. nih.gov The differences in metabolic pathways, such as the balance between detoxification through conjugation and bioactivation through oxidation, are thought to be a key factor in the differing responses to the drug between humans and preclinical animal models. nih.gov
A pivotal study utilizing chimeric mice with humanized livers provided unique insights into the "human-like" metabolism of this compound. This model revealed a number of unique metabolites not previously seen in rodents. nih.govresearchgate.netnih.gov The metabolism in these mice was extensive, involving a wide array of biotransformations including hydroxylations, and the formation of cysteinyl, N-acetylcysteinyl, and cysteinylglycine metabolites derived from glutathione adducts. nih.govresearchgate.net Furthermore, this model demonstrated the formation of acyl-glucuronides and conjugates with carnitine, taurine, glutamine, and glycine, indicative of reactive acyl-CoA intermediates. nih.govresearchgate.net The distinct metabolic pattern in this humanized model, particularly the evidence for side-chain extension, may offer clues to the metabolic pathways that were more prominent in humans. nih.govresearchgate.netnih.gov
| Species | Key Metabolic Pathways/Metabolites Identified |
|---|---|
| Rat | Epoxide formation, extensive glutathione conjugation, oxidation, and other conjugations. nih.govacs.orgshu.ac.ukfigshare.com |
| Mouse | Oxidation, conjugation, and glutathione-derived metabolites. imperial.ac.uk |
| Dog | Taurine conjugation (observed in vitro). researchgate.net |
| Monkey | Likely extensive biotransformation with low urinary excretion of parent drug, similar to other NSAIDs. nih.govnih.gov |
| Human (via humanized mouse model) | Extensive oxidation (hydroxylations), glutathione-derived conjugates (cysteinyl, N-acetylcysteinyl, cysteinylglycine), acyl-glucuronides, acyl-CoA derived conjugates (carnitine, taurine, glutamine, glycine), and unique side-chain extension metabolites. nih.govresearchgate.netnih.gov |
Identification and Significance of Human-Specific Metabolites
Direct investigation into the metabolism of this compound in humans is limited due to its withdrawal from clinical development decades ago. nih.gov However, contemporary research utilizing chimeric mice with humanized livers (PXB-mice) has provided significant insights into its human-specific biotransformation pathways. nih.govnih.gov This in vivo model allows for the study of "human" metabolism and the formation of metabolites potentially unique to humans, which are not typically observed in conventional preclinical rodent models like rats or standard mice. nih.govresearchgate.net
Metabolism in this humanized model was shown to be extensive, involving a large number of metabolites formed through both oxidative and conjugative pathways. nih.govnih.gov A key finding was the detection of several unique "human" metabolites in the plasma and excreta of these chimeric mice. nih.gov One of the notable human-specific metabolic pathways identified was side-chain extension of the carboxylic acid group. nih.govnih.govresearchgate.net
Furthermore, the humanized liver model demonstrated the formation of multiple reactive metabolites. Evidence for this bioactivation includes the identification of various glutathione-derived conjugates, such as cysteinyl, N-acetylcysteinyl, and cysteinylglycine metabolites. nih.govnih.gov The presence of these conjugates indicates the formation of electrophilic reactive intermediates that have been trapped by glutathione. nih.gov Other classes of reactive metabolites produced included acyl-glucuronides and conjugates formed via potentially reactive acyl-CoA intermediates, leading to the biosynthesis of acyl carnitine, taurine, glutamine, and glycine conjugates. nih.govnih.gov
The significance of these human-specific metabolites lies in their potential connection to the drug-induced liver injury (DILI) observed in humans, which was not replicated in initial preclinical animal studies. nih.govshu.ac.ukfigshare.com The different pattern of metabolism, particularly the generation of reactive species like acyl-CoA conjugates, may offer crucial clues to the mechanisms behind this compound's hepatotoxicity in humans. nih.gov The formation of these reactive intermediates could lead to covalent binding to cellular macromolecules, a process often implicated in triggering cellular stress and toxicity. researchgate.net This disparity in metabolic profiles between humans and standard preclinical species highlights why this compound was deemed safe in animals but proved hepatotoxic in human trials. nih.govnih.gov
Table 1: Key Human-Specific Metabolite Classes of this compound Identified in a Chimeric Mouse Model with a Humanized Liver
| Metabolite Class | Biotransformation Pathway | Significance |
| Side-Chain Extension Metabolites | Elongation of the carboxylic acid side chain | A unique metabolic pathway not characterized in conventional rodent models. nih.gov |
| Glutathione-Derived Conjugates | Trapping of electrophilic intermediates by glutathione (GSH) | Provides direct evidence for the formation of reactive metabolites. nih.govnih.gov |
| Acyl-CoA Conjugates | Formation of a thioester linkage with Coenzyme A | Represents a class of potentially reactive intermediates that can interfere with lipid metabolism or lead to protein modification. nih.gov |
| Acyl Glucuronides | Conjugation of the carboxylic acid with glucuronic acid | A class of potentially reactive metabolites that can covalently bind to proteins. nih.gov |
| Amino Acid Conjugates | Conjugation with taurine, glutamine, and glycine | Formed via acyl-CoA intermediates; extensive formation may interfere with endogenous metabolic processes. nih.govnih.gov |
Excretion Routes and Mass Balance Studies of this compound Metabolites (Urinary, Fecal, Biliary)
The primary route of elimination for this compound-related material in mice is through the urine. nih.govnih.govnih.gov In studies with C57BL/6J mice, approximately 49% of the administered radioactivity was recovered in the urine and aqueous cage wash, while 13% was eliminated in the feces over a 72-hour period. nih.govnih.govimperial.ac.uk Similarly, in hepatic reductase null (HRN) mice, which lack hepatic cytochrome P450 oxidative metabolism, urinary excretion accounted for about 55% of the dose, with fecal excretion being lower at 5%. nih.govresearchgate.net The total recovery in excreta over 72 hours in the HRN mouse model was approximately 60%. researchgate.netnih.gov
Biliary excretion is also a significant pathway for the elimination of this compound and its metabolites. nih.gov Studies in bile duct-cannulated mice revealed that bile contained a high proportion of the taurine conjugate (M13) and unchanged this compound. nih.gov Notably, a significant portion of the dose, approximately 11%, was accounted for by glutathione-derived metabolites excreted in the bile, providing further evidence of reactive metabolite formation and subsequent elimination via this route. nih.gov In chimeric mice with humanized livers, fecal extracts were found to contain unchanged this compound as well as its glycine and taurine conjugates. nih.gov
These findings indicate that this compound undergoes extensive metabolism, and its metabolites are cleared from the body through multiple pathways, with renal excretion being the predominant route, supplemented by significant biliary and subsequent fecal elimination.
Table 2: Summary of this compound Excretion in Different Mouse Models (72-hour collection)
| Mouse Model | Urinary Excretion (% of Dose) | Fecal Excretion (% of Dose) | Total Recovery (% of Dose) | Reference |
| C57BL/6J Mice | 49% | 13% | ~62% | nih.govimperial.ac.uk |
| Hepatic Reductase Null (HRN) Mice | 55% | 5% | ~60% | nih.govresearchgate.net |
Mechanistic Elucidation of Fenclozic Acid Induced Organ Toxicity: Focus on Hepatotoxicity
Clinical Presentation of Fenclozic Acid-Associated Drug-Induced Liver Injury (DILI)
The clinical manifestation of this compound-induced liver injury in humans presented with distinct pathological and biochemical features.
Hepatic Pathology: Cholestasis and Parenchymal Damage Characterization
Initial interpretations of the liver injury suggested a predominantly cholestatic pattern rather than direct parenchymal cell damage. nih.gov Cholestasis is characterized by the disruption of bile flow, leading to the accumulation of bile components within the liver. amegroups.org This can cause injury to hepatocytes and cholangiocytes, the cells lining the bile ducts. amegroups.orgwjgnet.comuzh.ch The retention of hydrophobic bile acids is a primary driver of this damage, inducing cellular stress, inflammation, and potentially cell death through necrosis and apoptosis. amegroups.orgwjgnet.com In some cases of drug-induced cholangiopathy, an inflammatory response targeting cholangiocytes can lead to their degeneration and loss, a condition known as ductopenia. uzh.ch While direct evidence of this compound causing ductopenia is not specified, the cholestatic nature of the injury suggests an impact on bile duct function. nih.gov
Time Course and Biochemical Markers of Liver Dysfunction
The onset of hepatotoxicity in patients administered this compound was observed between 17 and 35 days after the initiation of treatment. nih.gov The primary biochemical indicators of this liver dysfunction included elevated levels of several key serum enzymes. nih.gov Drug-induced liver injury (DILI) is typically identified by abnormal levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin. explorationpub.com
In the case of this compound, patients who developed jaundice showed significant increases in circulating alkaline phosphatase, serum glutamic-oxaloacetic transaminase (SGOT, now known as AST), and serum glutamic pyruvic transaminase (SGPT, now known as ALT). nih.gov The pattern of liver injury can be classified as hepatocellular, cholestatic, or mixed based on the relative elevations of ALT and ALP. explorationpub.com The interpretation of the biochemical changes in this compound-treated patients pointed towards cholestasis. nih.gov Following cessation of the drug, all affected patients recovered within a few days. nih.gov
| Biochemical Marker | Indication in this compound DILI |
| Alkaline Phosphatase (ALP) | Elevated, suggesting cholestasis. nih.gov |
| Serum Glutamic-Oxaloacetic Transaminase (SGOT/AST) | Elevated. nih.gov |
| Serum Glutamic Pyruvic Transaminase (SGPT/ALT) | Elevated. nih.gov |
| Total Bilirubin | Implied elevation due to jaundice. nih.gov |
Causal Role of Reactive Metabolites in Hepatotoxicity Induction
A central hypothesis for the mechanism of this compound-induced hepatotoxicity involves the formation of reactive metabolites. These are chemically unstable molecules that can interact with and damage cellular components. smolecule.com
Covalent Binding to Hepatic Macromolecules: In Vitro and In Vivo Correlations
In vitro studies using liver microsomes from humans, rats, and dogs have demonstrated time-dependent covalent binding of radiolabelled this compound to proteins. researchgate.netnih.gov This binding was NADPH-dependent, implicating the involvement of cytochrome P450 (P450) enzymes in the metabolic activation of the drug. researchgate.netnih.govnih.gov The formation of an acyl glucuronide metabolite was also detected, but it did not appear to contribute to the covalent binding in these microsomal systems. researchgate.netnih.gov
In vivo studies have provided further evidence for the role of reactive metabolites. The identification of glutathione-derived metabolites in rats and mice indicates that reactive intermediates are formed and subsequently detoxified through conjugation with glutathione (B108866). researchgate.netnih.gov Specifically, an epoxide reactive metabolite has been identified in rats, which can form multiple glutathione-related products. acs.org Covalent binding to proteins in the liver, kidney, and plasma has also been demonstrated in mice, although the levels were relatively low. researchgate.net
| Experimental System | Key Findings on Covalent Binding |
| Human, Rat, Dog Liver Microsomes | NADPH-dependent covalent binding to protein. researchgate.netnih.gov |
| Human Hepatocytes | Lower levels of covalent binding compared to microsomes. researchgate.netnih.gov |
| Rat (in vivo) | Identification of an epoxide reactive metabolite and glutathione conjugates. acs.org |
| Mouse (in vivo) | Evidence of covalent binding to liver, kidney, and plasma proteins. researchgate.net |
Linkage Between Metabolic Bioactivation and Hepatocellular Injury Pathways
The bioactivation of this compound to reactive species is considered a key initiating event in the cascade leading to liver injury. nih.gov These reactive metabolites can covalently bind to cellular macromolecules, including proteins, which can disrupt their function and trigger cellular stress pathways. ijpbr.in This can lead to mitochondrial dysfunction, oxidative stress, and the release of damage-associated molecular patterns (DAMPs), which can further amplify the inflammatory response. researchgate.net
Species-Specific Differential Susceptibility to this compound Hepatotoxicity
A striking feature of this compound is the marked difference in its hepatotoxic potential between humans and preclinical animal species. nih.govacs.org While it caused liver injury in humans, extensive testing in various animal models failed to replicate this toxicity. researchgate.netacs.org
This species-specific difference is likely attributable to variations in the metabolic pathways of the drug. nih.govnih.gov Studies using chimeric mice with humanized livers have been instrumental in exploring these differences. nih.govnih.gov These mice produce a number of "human-specific" metabolites of this compound that are not found in conventional rodents. nih.govnih.gov The metabolic profile in these humanized mice was extensive, involving both oxidative and conjugative routes, and included the formation of glutathione adducts, acyl glucuronides, and acyl-CoA conjugates. nih.govresearchgate.net
The different patterns of metabolism observed in the humanized mice compared to rats and C57BL/6 mice may hold the key to understanding the specific factors that led to drug-induced liver injury in humans. nih.govnih.gov For instance, while both wild-type and hepatic cytochrome P450 reductase null (HRN™) mice showed significant P450-mediated covalent binding in vitro, oral administration of this compound did not induce liver injury in wild-type mice. nih.govrsc.org This suggests that the presence of P450-mediated bioactivation alone is not sufficient to cause toxicity in these animals and that other human-specific metabolic or cellular response factors are likely involved. nih.gov
Application of Chimeric Mice with Humanized Livers for Human-Relevant Toxicity Studies
To bridge the gap between preclinical animal data and human clinical outcomes, researchers have turned to innovative in vivo models, such as chimeric mice with humanized livers (PXB-mice®). researchgate.netresearchgate.netnih.gov These mice have a significant portion of their liver replaced with functional human hepatocytes, offering a unique opportunity to study human-specific metabolism and toxicity of drug candidates. researchgate.netresearchgate.net
Studies using these humanized-liver mice have been instrumental in unraveling the metabolic fate of this compound in a more human-relevant context. researchgate.netresearchgate.netnih.govresearcher.life Following oral administration, this compound underwent extensive metabolism, primarily involving the carboxylic acid side chain. researchgate.netnih.govresearcher.life Crucially, these studies identified a number of "human" metabolites that were not previously seen in conventional rodent models. researchgate.netnih.govresearcher.life These unique metabolites provide important clues into the potential mechanisms behind the drug-induced liver injury observed specifically in humans. researchgate.netresearcher.life
The metabolic profiling in these chimeric mice revealed the formation of various reactive metabolites (RMs). researchgate.netnih.govresearcher.life Evidence for this came from the detection of glutathione adducts and conjugates, indicating the production of electrophilic species. researchgate.netnih.govresearcher.life Additionally, the formation of acyl-glucuronides and conjugates with carnitine, taurine (B1682933), glutamine, and glycine (B1666218) via potentially reactive acyl-CoA intermediates was demonstrated. researchgate.netresearcher.life The different metabolic pattern observed in these mice compared to standard lab animals underscores their value in identifying human-specific metabolic pathways that could be linked to toxicity. researcher.life
Utility of Hepatic Cytochrome P450 Reductase Null (HRN™) Mice in Investigating P450-Mediated Bioactivation and Hepatic Pathology
To specifically investigate the role of cytochrome P450 (P450) enzymes in the bioactivation and subsequent hepatotoxicity of this compound, researchers have utilized Hepatic Cytochrome P450 Reductase Null (HRN™) mice. researcher.lifeoup.comnih.govnih.gov These mice lack the hepatic expression of NADPH-cytochrome P450 oxidoreductase, which is essential for the function of most hepatic P450 enzymes, while maintaining normal expression of other biotransformation enzymes. researcher.lifeoup.comnih.gov
In vitro studies using liver microsomes from wild-type (WT) and HRN™ mice revealed significant NADPH-dependent (P450-mediated) covalent binding of radiolabeled this compound in WT mice, which was absent in HRN™ mice under the same conditions. researcher.lifenih.govnih.gov This provides strong evidence that P450 enzymes are responsible for the metabolic activation of this compound leading to covalent binding. researcher.lifenih.govnih.govresearchgate.net Interestingly, no covalent binding was observed in the presence of the UDP-glucuronyltransferase cofactor UDPGA, suggesting that acyl glucuronidation is not the primary pathway for reactive metabolite formation in this context. researcher.lifenih.govnih.gov
Contribution of Inflammatory Processes to this compound-Mediated Liver Injury
The liver injury induced by this compound in humans was characterized by features of cholestasis, suggesting an inflammatory component. nih.govnih.gov Cholestatic liver injury itself is a complex process involving the retention of bile acids, which can act as a "second hit," triggering inflammation and fibrosis. dovepress.com The infiltration of inflammatory cells, such as neutrophils and macrophages (Kupffer cells), can lead to the destruction of hepatocytes and bile duct epithelial cells, exacerbating the damage. nih.govdovepress.com
While direct evidence linking this compound to specific inflammatory pathways in humans is limited due to its withdrawal from the market, the observations in HRN™ mice provide some intriguing insights. The unexpected improvement in the underlying liver pathology of these mice when treated with this compound suggests that the drug may have anti-inflammatory effects within the liver, even as its metabolites cause toxicity. oup.comnih.gov This dual role is not uncommon for NSAIDs. It is plausible that in humans, an initial metabolic insult from reactive metabolites triggers an inflammatory cascade that becomes the dominant driver of the observed liver injury. The nature of the inflammatory response can vary significantly between individuals, which could explain why not all patients treated with this compound experienced hepatotoxicity.
Contemporary Hypotheses on this compound Toxicity Mechanisms and Future Research Avenues
Current hypotheses on this compound toxicity center on the concept of species-specific metabolic activation. The prevailing theory is that in humans, this compound is metabolized by P450 enzymes to a greater extent or via different pathways than in preclinical animal species, leading to the formation of unique and toxic reactive metabolites. nih.govresearchgate.netresearcher.life These reactive metabolites can then covalently bind to cellular proteins, leading to cellular dysfunction, stress, and initiation of an immune response.
The formation of an epoxide reactive metabolite has been identified in rats, which, upon conjugation with glutathione (GSH), forms numerous GSH-related products. acs.orgfigshare.com The detection of glutathione-derived metabolites in both rodent and humanized mouse models provides strong evidence for the production of reactive species in vivo. researchgate.netnih.gov Another potential mechanism involves the formation of reactive acyl-CoA conjugates. researchgate.netresearcher.life
Future research will likely focus on several key areas:
Further Characterization of Human-Specific Metabolites: Utilizing advanced analytical techniques to fully identify and quantify the unique metabolites formed in humanized liver models and human-derived in vitro systems.
Identification of Protein Adducts: Determining the specific cellular proteins that are targeted by the reactive metabolites of this compound in human hepatocytes. This could provide crucial information about the downstream pathways leading to cell death and inflammation.
Elucidating the Role of the Immune System: Investigating the specific immune responses triggered by this compound and its metabolites in human immune cells and co-culture systems. This will be critical to understanding the idiosyncratic nature of the toxicity.
Refining Predictive Models: Continuing to develop and validate advanced in vitro and in vivo models, such as organ-on-a-chip systems and further improved humanized mouse models, to better predict human drug-induced liver injury.
By continuing to unravel the complex mechanisms of this compound toxicity, the scientific community can not only understand why this particular drug failed but also develop safer medications in the future.
Synthetic Chemistry and Structural Analogues of Fenclozic Acid
Established Synthetic Pathways for Fenclozic Acid
The synthesis of this compound, chemically known as 2-(4-chlorophenyl)-1,3-thiazol-4-ylacetic acid, has been established since the 1960s. nih.gov A common synthetic route involves a multi-step process. The core of this process is the formation of the thiazole (B1198619) ring, which is typically achieved via condensation reactions. For instance, the Hantzsch thiazole synthesis or similar methods can be employed, reacting a thioamide (like 4-chlorothiobenzamide) with an α-haloketone or α-haloester containing the acetic acid precursor moiety. smolecule.com
A more detailed general synthesis can be described in three main stages smolecule.com:
Formation of the Thiazole Ring : This involves the condensation of appropriate thioketones with halogenated compounds to construct the heterocyclic core.
Chlorination : The introduction of the 4-chlorophenyl group onto the thiazole ring is typically performed through electrophilic aromatic substitution on a phenyl-thiazole precursor.
Acetic Acid Derivation : The final step involves attaching the acetic acid side chain to the C4 position of the thiazole ring.
A modern, updated approach for synthesizing radiolabeled ([14C]) this compound has been developed, starting from labeled potassium cyanide. nih.gov This contemporary method utilizes modern synthetic and purification techniques to reduce the hazards associated with the original 1960s synthesis. nih.govresearchgate.net The original synthesis was detailed in a 1970 patent by Imperial Chemical Industries Ltd. wikipedia.org
Rational Design and Synthesis of Novel Thiazoleacetic Acid Derivatives
The rational design of new chemical entities is a cornerstone of modern drug discovery, aiming to create molecules with enhanced biological activity and better safety profiles. ukrbiochemjournal.orgmdpi.com For thiazoleacetic acid derivatives, this involves strategic modifications to the core structure of this compound.
Systematic structural modification is a key strategy for exploring the chemical space around a lead compound. For thiazole-based structures, modifications are often focused on the substituents at the C2, C4, and C5 positions of the thiazole ring, as well as the acetic acid side chain.
Modification at C2 and C4 : Researchers have synthesized series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives to act as 5-lipoxygenase (5-LOX) inhibitors. This involves varying the aryl groups at both the C2-amine and C4 positions to optimize activity. mdpi.com
Fused Heterocyclic Systems : Another approach involves fusing the thiazole ring with other heterocyclic systems. A series of thiazolo[3,2-a]pyrimidine derivatives were designed and synthesized to find potent inhibitors of pro-inflammatory cytokines. nih.gov Similarly, thiazolo[4,5-b]pyridin-2-ones have been created as a promising molecular framework for designing new anti-inflammatory agents. pensoft.net
Side Chain Modification : The acetic acid moiety of this compound can also be altered. For example, converting the carboxylic acid to hydrazides and subsequently to arylidenehydrazides has been explored to create compounds with different biological targets, such as antitumor activity. researchgate.net The synthesis of various esters from the carboxylic acid group has also been investigated to develop derivatives with reduced ulcerogenic risk. researchgate.net
| Scaffold Type | Modification Strategy | Example Derivative Class | Synthetic Approach | Reference |
|---|---|---|---|---|
| Thiazole Acetic Acid | Side chain esterification | Thiazolotriazolyl-carboxylic and acetic acid esters | Standard esterification of the carboxylic acid group. | researchgate.net |
| Thiazole | Substitution at C2 and C4 | N-aryl-4-aryl-1,3-thiazole-2-amines | Synthesis of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives. | mdpi.com |
| Fused Thiazole | Fusion with Pyrimidine | Thiazolo[3,2-a]pyrimidine derivatives | Multi-step synthesis to build the fused heterocyclic system. | nih.gov |
| Fused Thiazole | Fusion with Pyridine | Thiazolo[4,5-b]pyridin-2-ones | Structural modification at N3 and C5 positions of the base scaffold. | pensoft.net |
| Fused Thiazole | Side chain hydrazide formation | [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides | Condensation of the corresponding hydrazide with aromatic aldehydes. | researchgate.net |
The introduction of different substituents significantly influences the pharmacological activity and metabolic fate of the resulting compounds.
Pharmacological Activity :
Anti-inflammatory Activity : In a series of thiazolo[4,5-b]pyridin-2-one derivatives, acylation and other modifications at the C5 position led to compounds with anti-inflammatory activity comparable to or exceeding that of Ibuprofen. pensoft.net For some thiazole-based hydrazides, the presence of hydroxyl and methoxy (B1213986) groups on the phenyl ring was found to drastically enhance anti-inflammatory activity. acs.org Conversely, modifying the free carboxylic acid group of NSAIDs like diclofenac (B195802) into S-substituted phenacyl 1,3,4-oxadiazoles or Schiff bases has been shown to produce potent anti-inflammatory agents with reduced gastrointestinal toxicity. researchgate.net
Antimicrobial Activity : The synthesis of 3-aryl-2-(2-aryl/benzyl-4-methylthiazole-5-yl)thiazolidin-4-ones yielded compounds with good antifungal activity. researchgate.net
Cardiovascular Activity : A study on new synthetic derivatives of thiazole acetic acid found that several compounds increased the developed tension in isolated rat hearts without significantly affecting heart rate. Specifically, the derivative SMVA-42 induced a dose-dependent contractile response in isolated blood vessels. researchgate.net
Metabolic Stability : this compound itself undergoes extensive metabolism through both oxidative (via Cytochrome P450 enzymes) and conjugative pathways. smolecule.comnih.gov This can lead to the formation of reactive metabolites, which may contribute to toxicity. smolecule.com Studies in mice have shown that the bulk of metabolites are formed through direct conjugation of the carboxylic acid group with glycine (B1666218) and taurine (B1682933). nih.gov The design of new analogues must consider these metabolic pathways. For example, blocking sites of metabolic oxidation or creating prodrugs that release the active compound while minimizing reactive intermediate formation are common strategies. The formation of acyl-CoA conjugates from the carboxylic acid group is another potential bioactivation pathway that can lead to chemically reactive species. researchgate.net
| Derivative Class | Substituent/Modification | Observed Pharmacological Effect | Reference |
|---|---|---|---|
| Thiazolo[4,5-b]pyridin-2-ones | Acylation at C5 position | Anti-inflammatory activity exceeding Ibuprofen in some cases. | pensoft.net |
| Pyridine- and Thiazole-Based Hydrazides | 4-OH and 3-OCH₃ on phenyl ring | Enhanced in vitro anti-inflammatory activity. | acs.org |
| Synthetic Thiazole Acetic Acids | Varied substituents (e.g., SMVA-42) | Increased developed tension in isolated hearts; dose-dependent contractile response in aorta. | researchgate.net |
| N-aryl-4-aryl-1,3-thiazole-2-amines | 3,5-dimethylphenyl at C2-amine and 4-chlorophenyl at C4 | Potent 5-LOX inhibition (IC₅₀ = 127 nM). | mdpi.com |
| 3-Aryl-2-(thiazol-5-yl)thiazolidin-4-ones | Varied aryl/benzyl groups | Good antifungal activity. | researchgate.net |
Photochemical Rearrangement Approaches for Thiazole and Isothiazole-Based Analogues
Beyond traditional condensation reactions, novel synthetic methodologies are emerging. A conceptually different approach utilizes photochemical irradiation to selectively and predictably alter the structure of thiazoles and isothiazoles. d-nb.inforepec.org This method represents a significant advance in heterocyclic chemistry, offering new routes to complex derivatives that may be difficult to access through conventional synthesis. d-nb.infodomainex.co.ukchemistryworld.comresearchgate.net
Key features of this photochemical approach include:
Mild Conditions : The reactions operate under mild photochemical conditions, which allows for the tolerance of a wide variety of functional groups. d-nb.inforepec.org
Selectivity : By fine-tuning reaction conditions, such as the solvent, selective conversion to a desired isomer can be achieved. For example, irradiating 2-Ph-thiazole in 1,2-dichloroethane (B1671644) yields C4-Ph-thiazole, whereas using methanol (B129727) as the solvent produces C3-Ph-isothiazole as the major product. d-nb.infodomainex.co.uk
Accessibility : This strategy provides a powerful method for preparing complex and difficult-to-access derivatives from more available structural isomers. repec.org
This photochemical permutation establishes a new logic in synthetic design, where a fully functionalized heterocycle can be directly transformed into a different structural isomer, bypassing the need for de novo synthesis in many cases. d-nb.info
Elucidation of Structure-Activity Relationships within this compound Chemical Space
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. mdpi.com For this compound and its analogues, SAR analysis helps to identify the key moieties responsible for anti-inflammatory effects and to guide the design of more potent and safer compounds.
Importance of the Thiazole Ring : The thiazole moiety is a critical pharmacophore found in numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netmdpi.com
Role of the Carboxylic Acid Group : In many non-steroidal anti-inflammatory drugs (NSAIDs), the free carboxylic acid group is crucial for activity, often through its ability to inhibit cyclooxygenase (COX) enzymes. However, this group is also frequently implicated in gastrointestinal toxicity. researchgate.netjocpr.com SAR studies have explored replacing or masking this group. For example, converting the acid to an ester or amide can maintain or enhance anti-inflammatory activity while reducing ulcerogenic potential. researchgate.net
Influence of Aryl Substituents : The nature and position of substituents on the aryl ring at the C2 position significantly modulate activity. For N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, SAR studies revealed that a 3,5-dimethylphenyl group at the C2-amine and a 4-chlorophenyl group at C4 resulted in the most potent 5-LOX inhibitor. mdpi.com In other series, electron-withdrawing groups like 4-fluorophenyl and 4-cyanophenyl on an isoxazole (B147169) ring attached to a benzimidazole (B57391) core led to excellent anti-inflammatory activity. mdpi.com
Fused Ring Systems : Fusing the thiazole ring to other heterocycles, as seen in thiazolo[3,2-a]pyrimidines, can lead to highly potent inhibitors of inflammatory cytokines like IL-6 and TNF-α. nih.gov This indicates that extending the molecular scaffold can open up new interactions with biological targets.
| Structural Feature | Modification | Impact on Activity | Reference |
|---|---|---|---|
| Carboxylic Acid Moiety | Conversion to ester or amide | Can maintain anti-inflammatory activity with potentially reduced GI toxicity. | researchgate.net |
| Aryl group at C2 | Substitution with electron-withdrawing or donating groups | Significantly modulates anti-inflammatory (COX/LOX) potency. Halogen and nitro groups are often favorable. | mdpi.com |
| Thiazole Ring | Fusion with other heterocycles (e.g., pyrimidine, pyridine) | Can create highly potent inhibitors of specific inflammatory targets (e.g., cytokines). | nih.govpensoft.net |
| Substituents on Phenyl Ring | Addition of hydroxyl and methoxy groups | Drastically enhances anti-inflammatory activity in some hydrazide series. | acs.org |
| Overall Structure | Correlation between cholinesterase inhibition and anti-inflammatory effects | Some 1,3-thiazole derivatives inhibit both cholinesterases and LPS-stimulated cytokine production. | irb.hr |
Advanced Analytical Methodologies in Fenclozic Acid Research
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification and Quantification
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone technique for the detailed profiling of fenclozic acid metabolites in various biological matrices. nih.gov Researchers have utilized Ultra-High-Performance Liquid Chromatography (UHPLC) systems to achieve efficient separation of metabolites from complex samples such as plasma, urine, bile, and tissue extracts before their introduction into the mass spectrometer for detection and characterization. nih.govnih.gov
In studies involving chimeric mice with humanized livers, UHPLC-MS-based metabolite profiling of plasma revealed a complex metabolic profile, in stark contrast to that observed in conventional C57BL/6 mice where only unchanged this compound and traces of a glycine (B1666218) conjugate were detected. nih.gov The analytical method typically involves gradient elution using mobile phases such as water and acetonitrile (B52724) with an additive like formic acid to ensure good chromatographic peak shape and ionization efficiency. nih.gov This approach has enabled the successful identification of a multitude of metabolites, demonstrating that this compound undergoes extensive biotransformation through both oxidative and conjugative pathways. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Definitive Structural Elucidation
For the unambiguous identification of this compound metabolites, high-resolution mass spectrometry (HRMS) has proven indispensable. shu.ac.uk Instruments such as the time-of-flight (TOF) and Orbitrap mass spectrometers provide highly accurate mass measurements, which are critical for determining the elemental composition of unknown metabolites. nih.govshu.ac.uk This capability significantly narrows down the potential chemical formulas for a given metabolite, facilitating its structural elucidation. shu.ac.uk
In this compound research, accurate masses of protonated and/or sodiated molecules were determined in the positive electrospray ionization (ESI) mode. nih.gov Further structural information was obtained through tandem mass spectrometry (MS/MS), where precursor ions of interest are fragmented to produce a characteristic pattern of product ions. nih.govnih.gov The high mass accuracy of these fragment ions provides crucial clues for interpreting the structure of the metabolite. nih.gov This detailed structural analysis was instrumental in characterizing a wide array of metabolites, including various hydroxylations and conjugates. nih.govresearchgate.net The use of HRMS has been highlighted as a critical tool in modern metabolite identification studies, offering significant advantages over older, low-resolution instruments. shu.ac.ukshu.ac.uk
Targeted Detection of Glutathione (B108866) Adducts and Other Conjugates
A significant focus of this compound metabolism research has been the identification of reactive metabolites, which are often implicated in drug-induced toxicity. LC-MS techniques have been paramount in the targeted detection of glutathione (GSH) adducts, which are key indicators of the formation of electrophilic reactive intermediates. nih.govshu.ac.uk Studies using modern analytical techniques successfully identified an epoxide reactive metabolite of this compound, which was found to form up to 16 different GSH-related products through conjugation. researchgate.netnih.govacs.org
Beyond glutathione conjugates, LC-MS has enabled the identification of a diverse range of other conjugated metabolites. These include:
Amino acid conjugates : Glycine and taurine (B1682933) conjugates have been consistently identified as major metabolites in various species. researchgate.netnih.govtandfonline.com
Acyl glucuronides : Direct conjugation of the carboxylic acid group with glucuronic acid is a significant metabolic pathway. researchgate.netnih.gov
Other acyl conjugates : The formation of acyl-CoA intermediates can lead to the biosynthesis of acyl carnitine, taurine, and glutamine conjugates. nih.govresearcher.life
Cysteine-derived conjugates : Metabolites such as cysteinyl, N-acetylcysteinyl, and cysteinylglycine (B43971) conjugates, which are downstream products of initial glutathione adducts, have also been detected. nih.gov
The detection of this wide array of conjugates provides crucial evidence for the various bioactivation and detoxification pathways involved in the metabolism of this compound. nih.govresearchgate.net
The table below summarizes the key metabolites of this compound identified using LC-MS techniques in various studies.
| Metabolite Class | Specific Metabolites Identified | Significance | Reference |
|---|---|---|---|
| Glutathione-Related | Epoxide-GSH adducts (up to 16 products), Cysteinyl, N-acetylcysteinyl, Cysteinylglycine conjugates | Evidence for the formation of reactive electrophilic metabolites. | nih.govresearchgate.netnih.govacs.org |
| Amino Acid Conjugates | Glycine conjugate, Taurine conjugate, Glutamine conjugate | Major metabolic pathway involving the carboxylic acid group. | nih.govresearchgate.netnih.govtandfonline.com |
| Glucuronides | Acyl glucuronide, Ether glucuronide | Significant Phase II conjugation pathway. | nih.govresearchgate.netnih.gov |
| Other Acyl Conjugates | Acyl carnitine | Indicates formation via a potentially reactive acyl-CoA intermediate. | nih.govresearcher.life |
| Oxidative Metabolites | Various hydroxylated forms | Demonstrates Phase I oxidative metabolism. | nih.govresearchgate.net |
Mass Spectrometry Imaging (MSI) for Spatiotemporal Distribution Analysis in Tissues
Mass Spectrometry Imaging (MSI) is a powerful, label-free technique that provides spatial distribution maps of drugs and their metabolites within tissue sections. frontiersin.orgnih.gov This methodology complements traditional quantitative techniques by adding a visual, spatial dimension to pharmacokinetic data, showing precisely where a compound and its related metabolites are located within the intricate structure of a tissue. nih.govmdpi.com
In the context of this compound research, Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI has been used to profile the drug's distribution in tissue homogenates. bham.ac.uk When compared with data from quantitative whole-body autoradiography (QWBA), MALDI MS confirmed the distribution patterns, showing that this compound or its metabolites are found predominantly in the blood, with significant concentrations also present in the liver, lung, and kidney. bham.ac.uk A key advantage of MSI over methods like QWBA is its ability to differentiate between the parent drug and its metabolites, providing more specific spatial information. nih.govbham.ac.uk High-resolution MSI experiments can even determine drug distribution within different histological compartments of a tissue, such as distinguishing between absorbed and tissue-bound drug fractions in the intestine. mdpi.com
Whole-Body Autoradiography for In Vivo Distribution and Pharmacokinetic Profiling
Whole-Body Autoradiography (WBA), particularly its quantitative version (QWBA), has been a fundamental tool for visualizing the in vivo distribution and pharmacokinetic profile of radiolabeled this compound. ncats.ionih.gov Following administration of [14C]-fenclozic acid to animal models, WBA provides a comprehensive, albeit non-specific, image of the total radioactivity distribution throughout the entire body over time. nih.govtandfonline.comresearchgate.net
Multiple WBA studies have consistently shown that this compound-related radioactivity becomes widely distributed into all tissues, with the notable exception of the central nervous system (CNS), where only very low levels were detected. nih.govnih.govncats.ionih.gov High concentrations of radioactivity were observed in the blood, liver, and kidney. nih.gov Importantly, these studies demonstrated the retention of the compound and/or its metabolites in certain tissues, with radioactivity still being detectable in the blood, kidney, and liver up to 72 hours after a single dose. nih.govtandfonline.comncats.ionih.gov While WBA cannot distinguish between the parent drug and its metabolites, it provides invaluable quantitative data on tissue exposure and retention, which is critical for pharmacokinetic profiling. nih.govbham.ac.uk
The table below presents a summary of tissue distribution findings for [14C]-Fenclozic Acid from a QWBA study in mice.
| Tissue | Distribution Finding | Retention | Reference |
|---|---|---|---|
| Blood | High concentration of radioactivity. | Radioactivity detectable at 72 hours post-dose. | nih.govncats.ionih.gov |
| Liver | High concentration of radioactivity. | Radioactivity detectable at 72 hours post-dose. | nih.govncats.ionih.gov |
| Kidney | High concentration of radioactivity. | Radioactivity detectable at 72 hours post-dose. | nih.govncats.ionih.gov |
| Central Nervous System (CNS) | Very low levels of radioactivity detected. | Essentially excluded from the brain. | nih.govnih.govncats.ionih.gov |
| General Tissues | Widely distributed into all tissues (except CNS). | General distribution observed across the body. | nih.govnih.govncats.ionih.gov |
Implications for Pharmaceutical Research and Development Safety Assessment
Critical Lessons from Fenclozic Acid's Withdrawal for Predicting and Mitigating DILI
The this compound case serves as a crucial reminder of the limitations of traditional preclinical animal models in predicting human-specific toxicity. nih.gov The drug did not produce adverse hepatic effects in the animal species tested during its preclinical evaluation, yet it caused significant liver injury in humans. researchgate.netacs.org This discrepancy highlighted the species differences in drug metabolism and toxicity pathways, a key challenge in drug development.
One of the most significant lessons learned was the importance of investigating the formation of reactive metabolites. Although initial in vitro studies struggled to detect them, later research using more advanced analytical techniques successfully identified reactive metabolites of this compound. acs.orgshu.ac.uk Studies revealed that this compound undergoes metabolic bioactivation, leading to the formation of electrophilic reactive metabolites that can covalently bind to liver proteins. researchgate.netnih.gov This covalent binding is considered a key initiating event in the subsequent cellular stress and immune responses that culminate in liver damage. The detection of glutathione-derived conjugates in in vivo studies provided strong evidence for the formation of these reactive species. researchgate.netnih.gov
The experience with this compound emphasized that a negative finding in standard preclinical toxicology studies does not guarantee safety in humans. It underscored the necessity for a multi-pronged approach to safety assessment, integrating data from a variety of systems to build a more complete picture of a drug candidate's potential for DILI. This has led to a paradigm shift towards a more mechanistic understanding of toxicity, rather than relying solely on observational studies in animals.
Advancements in Predictive In Vitro and In Vivo Models for Drug-Induced Hepatotoxicity Screening
In the wake of cases like this compound, there has been a significant drive to develop and refine more predictive models for hepatotoxicity. The goal is to identify potential liabilities earlier in the drug discovery process, reducing late-stage attrition and improving patient safety. rsc.orgalitheagenomics.com
In Vitro Models: The limitations of simple cell lines have led to the development of more sophisticated in vitro systems that better recapitulate the complexity of the human liver.
Primary Human Hepatocytes: These are considered a gold standard for in vitro hepatotoxicity testing due to their metabolic competence. nih.gov They have been used to study the metabolism and covalent binding of this compound, providing more human-relevant data than animal-derived cells. researchgate.net
3D Liver Models and Organoids: To overcome the limitations of 2D cultures, researchers are increasingly using 3D liver models, such as spheroids and organ-on-a-chip technologies. researchgate.netdatabiotech.co.il These models offer a more physiologically relevant environment, with improved cell-cell interactions and longevity, allowing for the study of chronic toxicity and complex DILI mechanisms. databiotech.co.ilmdpi.com Human pluripotent stem cell-derived liver organoids, for example, have shown promise in predicting drug-induced hepatocyte injury. mdpi.com
Co-culture Systems: Systems that co-culture hepatocytes with other liver cell types, such as Kupffer cells and stellate cells, are being used to model the inflammatory and fibrotic aspects of DILI, which are often missed in hepatocyte-only cultures.
In Vivo Models: While traditional animal models failed to predict this compound's toxicity, new specialized in vivo models have been developed to provide more human-relevant metabolic data.
Chimeric Mice with Humanized Livers: These mice, whose livers are repopulated with human hepatocytes, have proven to be a valuable tool for studying the human-specific metabolism of drugs like this compound. nih.govresearchgate.net Studies using these models have successfully identified unique human metabolites of this compound, including those resulting from reactive intermediates, which were not seen in conventional rodent models. nih.govnih.govresearcher.life This model offers a unique opportunity to investigate "human" metabolism and toxicity in vivo. nih.gov
Hepatic Reductase Null (HRN™) Mice: These mice have been used to study the role of Phase II conjugation metabolism of this compound in the absence of hepatic cytochrome P450-mediated oxidation. nih.govbrandeis.edu While valuable for dissecting metabolic pathways, their underlying liver abnormalities make them less suitable for direct toxicity studies. researcher.life
| Model Type | Description | Relevance to this compound |
| In Vitro | ||
| Primary Human Hepatocytes | Isolated human liver cells with metabolic capacity. nih.gov | Used to study human-specific metabolism and covalent binding. researchgate.net |
| 3D Liver Organoids | Self-organizing 3D structures derived from stem cells that mimic liver architecture. researchgate.netdatabiotech.co.il | Offer a more predictive platform for DILI by better simulating liver function. mdpi.com |
| In Vivo | ||
| Chimeric Mice with Humanized Livers | Mice with livers predominantly composed of human hepatocytes. nih.govresearchgate.net | Identified unique human-specific reactive metabolites of this compound. nih.govnih.govresearcher.life |
| Hepatic Reductase Null (HRN™) Mice | Mice lacking cytochrome P450 reductase in the liver. nih.govbrandeis.edu | Helped to isolate and study the Phase II metabolism of this compound. researcher.lifebrandeis.edu |
Strategies for Proactive Reactive Metabolite Risk Mitigation in Drug Design and Optimization
The formation of chemically reactive metabolites (CRMs) is now recognized as a significant risk factor for idiosyncratic DILI. nih.govnih.gov The case of this compound, where bioactivation to reactive species is a key toxicity mechanism, has spurred the development of proactive strategies to minimize this liability during drug discovery. researchgate.netshu.ac.uk
The primary strategy is to design molecules with a lower propensity for metabolic bioactivation. This involves a close collaboration between medicinal chemists and drug metabolism scientists from the early stages of a project. washington.edu
Key mitigation strategies include:
Structural Modification: Medicinal chemists can modify the chemical structure of a lead compound to block or alter metabolic "hotspots" that are prone to forming reactive species. This might involve introducing electron-withdrawing groups, removing or replacing labile functional groups, and designing for alternative, safer metabolic pathways. numberanalytics.com
In Vitro Screening for Reactive Metabolites: A cornerstone of modern drug discovery is the use of in vitro trapping assays. nih.gov These assays typically involve incubating the drug candidate with liver microsomes (or other metabolically active systems) in the presence of a nucleophilic trapping agent, such as glutathione (B108866) (GSH) or N-acetylcysteine. nih.gov The formation of drug-GSH adducts, detected by mass spectrometry, provides direct evidence of reactive metabolite formation and can guide further chemical optimization. washington.edu
Covalent Binding Assays: These studies, often using radiolabeled compounds, quantify the extent of irreversible binding to proteins in liver microsomes or hepatocytes. nih.govnumberanalytics.com High covalent binding is a red flag for potential toxicity, as seen with this compound. researchgate.netnih.gov
Computational Modeling: In silico tools and quantitative structure-activity relationship (QSAR) models are used to predict the likelihood of a molecule forming reactive metabolites based on its chemical structure. numberanalytics.comnih.gov These predictive models help to prioritize which compounds to synthesize and screen, saving time and resources. rsc.org
By implementing these strategies early, discovery teams can iteratively refine chemical series to select candidates with a lower risk of reactive metabolite-mediated toxicity, without necessarily compromising their desired pharmacological activity. washington.edu
Evolution of Early-Stage Drug Discovery Screens for Metabolic Liabilities and Toxicity Prediction
The challenges presented by drugs like this compound have driven a significant evolution in early-stage drug discovery screening cascades. The focus has shifted from a retrospective, animal-based approach to a prospective, human-centric, and data-rich strategy. The goal is to identify and eliminate compounds with undesirable metabolic or toxicological properties as early as possible. rsc.orgnih.gov
This evolution is characterized by:
Front-loading of ADME/Tox Screening: Absorption, Distribution, Metabolism, Excretion (ADME) and toxicity assays are no longer confined to the later stages of preclinical development. europeanpharmaceuticalreview.comresearchgate.net High-throughput screening (HTS) methods for properties like metabolic stability, cytochrome P450 inhibition, and cytotoxicity are now routinely applied in the hit-to-lead and lead optimization phases. nih.govresearchgate.net
Integration of In Silico Models: Computational toxicology and machine learning models are increasingly used at the very beginning of the discovery process. nih.govfrontiersin.org These models can predict a wide range of toxicities, including hepatotoxicity, from a compound's chemical structure before it is even synthesized. rsc.orgmdpi.com This allows for the virtual screening of large chemical libraries and the deselection of potentially toxic molecules. rsc.org A support vector machine (SVM) model, for instance, predicted this compound as having a 0.60 probability of causing DILI. plos.org
Rise of Phenotypic and High-Content Screening: Rather than focusing on a single target, phenotypic screens assess the effects of compounds on whole cells, providing a more holistic view of their biological activity and potential toxicity. alitheagenomics.com High-content screening (HCS) combines automated microscopy and sophisticated image analysis to simultaneously measure multiple parameters of cellular health (e.g., mitochondrial function, oxidative stress, membrane integrity), offering a deeper insight into potential mechanisms of toxicity. alitheagenomics.com
Focus on Human-Relevant Systems: There is a clear move away from non-human systems towards assays that better predict human outcomes. This includes the routine use of human liver microsomes and hepatocytes, and the increasing adoption of advanced models like 3D liver organoids and chimeric mice with humanized livers. nih.govnih.govmdpi.com
The modern drug discovery workflow integrates these diverse approaches in an iterative cycle of design, synthesis, testing, and analysis, enabling a more informed and proactive management of metabolic and toxicity risks. europeanpharmaceuticalreview.com
Q & A
Q. What are the primary metabolic pathways of fenclozic acid in preclinical models, and how do they inform toxicity assessments?
this compound undergoes extensive oxidative and conjugative metabolism. Key pathways include:
- Acyl glucuronidation : Detected in urine and bile, forming reactive intermediates linked to covalent binding (CVB) to proteins .
- Glycine/taurine conjugation : Major routes of elimination, with taurine conjugates dominating biliary excretion (~43% of radioactivity in bile) .
- Oxidative transformations : Hydroxylation and glutathione adduct formation, indicating reactive metabolite (RM) generation .
Methodological Insight : Use UHPLC with radiometric detection and high-resolution mass spectrometry (HRMS) to track metabolites. For example, in vivo studies in C57BL/6J mice revealed 79% of administered radioactivity in urine, dominated by parent drug and conjugates .
Q. How does this compound induce hepatotoxicity, and what experimental models are validated for studying this mechanism?
this compound causes centrilobular hepatocellular necrosis in wild-type mice, mediated by cytochrome P450 (CYP)-dependent bioactivation. HRN mice (lacking functional hepatic CYPs) show no necrosis, confirming CYP-driven toxicity . Methodological Insight :
- Histopathology : Use haematoxylin/eosin staining to identify necrosis and autoradiography (QWBA) to localize drug-derived radioactivity (e.g., 0.63% of dose retained in liver at 72 hours) .
- In vitro CVB assays : Quantify covalent adducts in microsomes (e.g., 18–40 pg/mg protein in liver/kidney) using radiolabeled this compound and NADPH cofactors .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in this compound toxicity between preclinical species and humans?
Preclinical models (rats, mice) historically failed to predict human hepatotoxicity. Humanized liver chimeric mice (PXB-mice) revealed unique "human" metabolites, including side-chain extensions and oxidative products absent in rodents. These metabolites may explain idiosyncratic toxicity via RM accumulation . Methodological Insight :
- Cross-species metabolite profiling : Compare plasma/bile metabolite signatures using HRMS and stable isotope tracers. For example, cysteinylglycine conjugates (e.g., M16, M24) in bile indicate glutathione-derived RMs .
- CYP phenotyping : Use isoform-specific inhibitors in human hepatocytes to identify toxic pathways (e.g., CYP2C9/3A4 involvement) .
Q. What experimental designs address the challenges of quantifying this compound’s reactive metabolites?
Reactive metabolites (e.g., acyl glucuronides) are labile and require stabilization. Key strategies include:
- Bile duct cannulation : Collect bile in mice/rats under anesthesia to prevent metabolite degradation .
- Cold trapping : Add excess unlabeled glutathione in vitro to trap RMs for LC-MS/MS characterization .
- Cryopreservation : Snap-freeze tissues in liquid nitrogen to halt enzymatic activity before metabolite extraction .
Q. How do analytical methodologies resolve conflicting data on this compound’s covalent binding and tissue retention?
Discrepancies in CVB levels arise from extraction efficiency and model selection. For example:
- Tissue homogenization : Use protease inhibitors to prevent artifactual adduct cleavage during liver/kidney processing .
- Radiolabel recovery : Compare solvent extraction efficiency (e.g., aggressive conditions for fecal metabolites vs. mild for urine) .
- Species-specific CVB : Human microsomes showed 3× higher CVB than rats, aligning with clinical toxicity .
Methodological Tables
Q. Table 1. Key Metabolites of this compound in Preclinical Models
| Metabolite ID | Pathway | Tissue/Matrix | Species | Reference |
|---|---|---|---|---|
| M10 | Acyl glucuronide | Urine | C57BL/6J mice | |
| M13 | Taurine conjugate | Bile | Rat | |
| M16 | Cysteinylglycine | Bile | PXB-mice |
Q. Table 2. Covalent Binding of this compound in Tissues (72 h post-dose)
| Tissue | CVB (pg/mg protein) | Model | Reference |
|---|---|---|---|
| Liver | 18 ± 3 | C57BL/6J mice | |
| Kidney | 40 ± 5 | C57BL/6J mice | |
| Plasma | 10 ± 2 | C57BL/6J mice |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
